5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNXOISQNWZPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of fully hydrogenated isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has shown promise in the development of drugs targeting neurological disorders and cancer. The presence of bromine and chlorine atoms in its structure enhances its biological activity by influencing interactions with biological targets.
- Neuroprotective Agents : Research indicates that derivatives of tetrahydroisoquinoline can exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural modifications can lead to improved binding affinities to neurotransmitter receptors .
- Anticancer Activity : Preliminary studies suggest that 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline may induce apoptosis in various cancer cell lines. Mechanistic studies indicate that it could inhibit specific signaling pathways involved in cell proliferation and survival.
Biological Studies
Enzyme Inhibition and Interaction Studies
The compound has been investigated for its ability to inhibit key enzymes that play roles in disease pathways. Its unique substitution pattern allows for specific interactions with enzymes, making it a candidate for further pharmacological exploration.
- Structure-Activity Relationship (SAR) : The SAR studies have shown that modifications to the compound can significantly affect its potency and selectivity against biological targets. For instance, the position of halogen substituents is critical for enhancing reactivity and biological efficacy.
Chemical Synthesis
Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized to produce various substituted tetrahydroisoquinoline derivatives through oxidation and reduction processes.
- Synthesis of Analogues : The compound's ability to form derivatives makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Studies : Investigations have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. The halogen substituents enhance interactions with microbial cell membranes.
- Cytotoxicity Assays : In vitro assays demonstrated cytotoxic effects on several cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
- Mechanistic Studies : Research into the mechanisms of action revealed that the compound may alter protein functions through strong interactions facilitated by its halogen atoms.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Biological Activity
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Overview of Biological Activities
Tetrahydroisoquinoline derivatives, including this compound, have been investigated for a variety of biological activities:
- Anticancer Activity : Research indicates that THIQ derivatives exhibit antiproliferative effects against several cancer cell lines. In particular, studies have shown that certain substituted THIQ compounds can effectively inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, in vitro assays revealed that some derivatives had IC50 values significantly lower than those of standard treatments like Tamoxifen .
- Neuroprotective Effects : THIQs are also recognized for their neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Mechanistic studies suggest that these compounds may inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission and providing neuroprotection against oxidative stress .
- Antimicrobial Activity : Some studies have reported that THIQ derivatives possess antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of bromine and chlorine at specific positions on the isoquinoline ring appears to enhance its binding affinity to biological targets. SAR studies highlight that modifications at the 1 and 2 positions can significantly affect the compound's potency against cancer cell lines and its neuroprotective effects .
Anticancer Activity
A notable study evaluated a series of THIQ derivatives in vitro against human breast cancer cell lines. The results demonstrated that compounds with halogen substitutions exhibited enhanced antiproliferative activity:
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| 5-Br-7-Cl-THIQ | MCF-7 | 0.25 | |
| 5-Br-7-Cl-THIQ | MDA-MB-231 | 0.61 | |
| Tamoxifen | MCF-7 | 3.99 |
These findings suggest that the bromine and chlorine substitutions may play a critical role in enhancing the anticancer properties of this compound.
Neuroprotective Effects
In another study focusing on neuroprotection, THIQ derivatives were shown to inhibit AChE with significant potency:
The lower IC50 value for the THIQ derivative indicates its potential as a more effective AChE inhibitor compared to established drugs.
Toxicity and Pharmacokinetics
While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile. In silico studies have indicated acceptable pharmacokinetic properties with good human intestinal absorption and blood-brain barrier penetration. However, variations in hepatotoxicity were noted among different derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential halogenation of the tetrahydroisoquinoline scaffold. Bromination at position 5 may employ N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄), followed by chlorination at position 7 using Cl₂ gas or SOCl₂ in a polar aprotic solvent. Optimizing stoichiometry (1.2–1.5 equivalents for each halogen) and temperature (0–25°C) minimizes side reactions like over-halogenation. Purity can be confirmed via HPLC (>95% purity; HLC methods referenced in ) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : With a C18 column and UV detection at 254 nm (as per HLC protocols in ).
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for bromo/chloro groups).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BrClN).
Cross-referencing with CAS RN data (e.g., ) ensures consistency with known derivatives .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via TLC or LC-MS. highlight HLC-grade purity standards, suggesting degradation thresholds <5% under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
